molecular formula C11H9BrFNO3 B12126191 1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12126191
M. Wt: 302.10 g/mol
InChI Key: RQOLVSJIXNFVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes bromine, fluorine, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 2-bromo-4-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and fluorine are introduced to the phenyl ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C11H9BrFNO3

Molecular Weight

302.10 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H9BrFNO3/c12-8-4-7(13)1-2-9(8)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)

InChI Key

RQOLVSJIXNFVTE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)F)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.